molecular formula C21H15NO6S B075086 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]- CAS No. 1594-08-7

9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-

Cat. No. B075086
CAS RN: 1594-08-7
M. Wt: 409.4 g/mol
InChI Key: NTZOUXAZCADJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] is a chemical compound that has been widely studied for its potential uses in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] is not yet fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

In addition to its potential uses in cancer treatment, 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] has also been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antioxidant properties and may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] in lab experiments is its potential to inhibit the growth of cancer cells. However, there are also some limitations to its use, such as the fact that it can be difficult to synthesize and may be unstable under certain conditions.

Future Directions

There are many potential future directions for research on 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]. One area of interest is in the development of new cancer therapies that use this compound as a key component. Other potential areas of research include studying its antioxidant properties and exploring its potential uses in other areas of medicine.

Synthesis Methods

The synthesis of 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] is a complex process that involves several steps. The first step involves the preparation of 9,10-anthracenedione, which is then reacted with 4-[[4-[(methylsulfonyl)oxy]phenyl]amino]phenol to produce the final product.

Scientific Research Applications

9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

CAS RN

1594-08-7

Product Name

9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-

Molecular Formula

C21H15NO6S

Molecular Weight

409.4 g/mol

IUPAC Name

[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl] methanesulfonate

InChI

InChI=1S/C21H15NO6S/c1-29(26,27)28-13-8-6-12(7-9-13)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3

InChI Key

NTZOUXAZCADJBZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Other CAS RN

1594-08-7

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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